Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate
Description
Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 2, a difluoromethoxy substituent at position 3, and a nitro group at position 3. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitro group may confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H5F2NO5S |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3 |
InChI Key |
GMDKTAWCOLLMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Formation
The thiophene backbone is typically synthesized via cyclization reactions. A common approach involves the condensation of α-mercapto ketones with α-halo carbonyl compounds. For example, reacting methyl 3-mercaptoacrylate with dichloroacetone under basic conditions yields a thiophene intermediate, which can be further functionalized. Alternative methods, such as the Gewald reaction, utilize ketones, sulfur, and cyanoacetates to form 2-aminothiophenes, though these may require additional steps to introduce nitro and difluoromethoxy groups.
Introduction of the Nitro Group
Nitration is typically performed using a mixed acid system (HNO₃/H₂SO₄). For regioselective nitration at the 5-position, the electron-withdrawing ester group at the 2-position directs electrophilic attack to the 5-position. A reported protocol for methyl 3-hydroxy-5-nitrothiophene-2-carboxylate involves nitrating the hydroxy-substituted thiophene at 0–5°C, achieving >90% regioselectivity. This intermediate is critical for subsequent functionalization.
Difluoromethoxy Group Installation
The introduction of the difluoromethoxy group (-OCF₂H) poses significant challenges due to the reactivity of fluorine atoms. A patented method for analogous compounds involves selective fluorination using hydrogen fluoride (HF) under pressurized conditions. For instance, trichloromethoxybenzene reacts with HF in the presence of a perfluorinated sulfonic acid catalyst (e.g., perfluorobutyl sulfonic acid fluoride) at 100–110°C and 2.5–2.8 MPa, yielding difluoromethoxy-substituted products. Adapting this to thiophene systems would require substituting the hydroxy group at the 3-position with a difluoromethoxy group via nucleophilic displacement.
Optimized Fluorination Conditions
| Parameter | Optimal Range | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Temperature | 100–110°C | Perfluorobutyl sulfonic acid fluoride | 72.6–74.9 | |
| Pressure | 2.5–2.8 MPa | |||
| HF:Molar Ratio | 8:1–11:1 |
Stepwise Synthesis Protocol
Preparation of Methyl 3-Hydroxy-5-Nitrothiophene-2-Carboxylate
This intermediate is synthesized via nitration of methyl 3-hydroxythiophene-2-carboxylate. A slurry of polymer-supported triphenylphosphine in dichloromethane (DCM) is cooled to 0°C, followed by the addition of the hydroxy precursor and nitration mixture (HNO₃/H₂SO₄). After stirring at room temperature for 21 hours, the mixture is neutralized, extracted with DCM, and purified via column chromatography (0–25% ethyl acetate/hexanes), yielding the nitro intermediate in 98% purity.
Difluoromethoxy Substitution
The hydroxy group at the 3-position is replaced with a difluoromethoxy group using a two-step process:
-
Activation : Treat the hydroxy intermediate with a fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST)) in anhydrous DCM at -20°C.
-
Displacement : Introduce difluoromethoxide (generated in situ from chlorodifluoromethane and a base like potassium tert-butoxide). Reaction monitoring via GC-MS ensures complete substitution.
Esterification and Final Purification
The methyl ester is typically introduced early in the synthesis (e.g., using methyl chloroformate). Final purification involves recrystallization from ethanol/water or chromatographic separation, achieving >98% purity as confirmed by ¹H NMR and HPLC.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Reduction of Nitro Group: Amino derivatives of the thiophene compound.
Substitution Reactions: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate against various bacterial strains. The compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics such as ampicillin.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
- Case Study : In an animal model, treatment with this compound resulted in a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.
Therapeutic Applications
The unique structure of this compound allows it to interact with specific biological targets, making it a candidate for drug development.
Potential Uses:
- Antimicrobial Agent : Its effectiveness against resistant bacterial strains positions it as a potential alternative to conventional antibiotics.
- Anti-inflammatory Drug : Its ability to modulate inflammatory responses could be harnessed in therapies for chronic inflammatory conditions.
- Agricultural Applications : The compound may serve as a pesticide or herbicide due to its biological activity against pathogens affecting crops.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Substituent Effects and Functional Group Comparison
The table below highlights key structural differences between the target compound and similar thiophene derivatives:
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound and ’s analog creates an electron-deficient thiophene ring, favoring electrophilic substitutions at specific positions.
- Fluorine Effects: The difluoromethoxy group in the target compound improves metabolic stability and lipophilicity compared to non-fluorinated substituents (e.g., benzothiazolylamino in ) .
Crystallographic and Intermolecular Interactions
- Target Compound vs. Analog: The benzothiazolylamino analog () exhibits intramolecular N–H⋯O hydrogen bonds and π-π stacking between benzothiazole rings (centroid distance: 3.866 Å). These interactions stabilize its crystal lattice and may contribute to its weak HLE inhibition . In contrast, the target compound’s difluoromethoxy group lacks hydrogen-bonding donors but may participate in weak C–F⋯O interactions. Its nitro group could engage in dipole-dipole interactions, though crystal data for the target compound are unavailable for direct comparison.
- Diethyl Ester Analog (): The diethyl ester in ’s compound introduces steric bulk, likely reducing crystal packing efficiency compared to methyl esters. No π-π interactions are reported, suggesting weaker intermolecular forces .
Biological Activity
Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
- Molecular Formula : CHFN\OS
- Molecular Weight : 253.18 g/mol
- IUPAC Name : this compound
- InChI Key : InChI=1S/C7H5F2NO5S/c1-14-6(11)…
Synthesis
The synthesis of this compound typically involves the introduction of the difluoromethoxy group into a thiophene ring. Common methods include:
- Difluoromethylation : Using difluoromethylating agents in the presence of metal catalysts.
- Reactions with Thiophene Derivatives : Employing nucleophilic substitution reactions under optimized conditions to achieve high yields.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cancer cell death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The difluoromethoxy group enhances the compound's ability to form hydrogen bonds, improving its binding affinity to proteins and enzymes involved in critical cellular processes.
- Reduction of Nitro Group : This process can generate reactive species that may modify cellular macromolecules, leading to cytotoxic effects.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Functional Groups | Molecular Weight (g/mol) | Unique Properties |
|---|---|---|---|
| This compound | Difluoromethoxy, Nitro | 253.18 | Enhanced stability and bioavailability |
| Methyl 5-cyano-4-nitrothiophene-2-carboxylate | Cyano, Nitro | 212.18 | Different electronic properties due to cyano group |
| Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | Hydroxyl, Nitro | 203.17 | Increased solubility due to hydroxyl group |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis through oxidative stress pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
